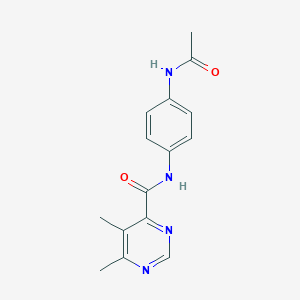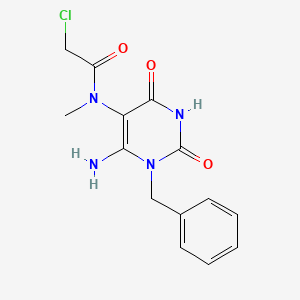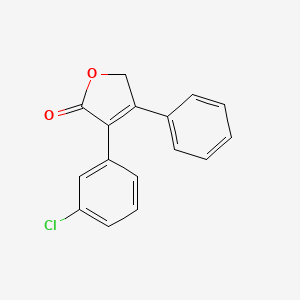
1-Chloro-2-methyl-thioisobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-methyl-thioisobutane is a chemical compound with the molecular formula C5H11ClS . It contains a total of 18 atoms; 11 Hydrogen atoms, 5 Carbon atoms, 1 Sulfur atom, and 1 Chlorine atom . The CAS number for this compound is 19826-04-1.
Molecular Structure Analysis
The molecular structure of 1-Chloro-2-methyl-thioisobutane consists of 11 Hydrogen atoms, 5 Carbon atoms, 1 Sulfur atom, and 1 Chlorine atom . The molecular weight of this compound is 138.65.Aplicaciones Científicas De Investigación
Bio-Based Production of Isobutene :
- Isobutene (2-methylpropene) is a chemical with potential for bio-based production as an alternative to petrochemical methods. This involves fermentative routes from sugars, with developments in metabolic engineering enabling anaerobic production close to theoretical stoichiometry. The low aqueous solubility of isobutene could reduce product toxicity to microorganisms, highlighting its potential for large-scale fermentative production processes (van Leeuwen et al., 2012).
Study of Rotational Isomerism :
- Research on rotational isomerism in halogenoalkanes, such as 1,1,2‐trichloroethane and 2‐methylbutane, helps in understanding the differences in behavior and stability of rotational isomers in various states. This research provides insights into the molecular structure and dynamics of these compounds, which are relevant to 1-Chloro-2-methyl-thioisobutane (Kuratani & Mizushima, 1954).
Dehydration of Fermented Isobutanol :
- Fermented 2-methyl-1-propanol (isobutanol) can be catalytically dehydrated to 2-methylpropene (isobutylene), a platform molecule for synthesizing fuels or chemicals. The dehydration reaction, studied over alumina catalysts, shows high conversion and selectivity to isobutylene, demonstrating its applicability in renewable chemical and fuel production (Taylor et al., 2010).
Anaerobic 2-Methylpropan-1-ol Production :
- Engineering of ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli enables anaerobic production of 2-methylpropan-1-ol (isobutanol), a biofuel candidate. This process overcomes cofactor utilization imbalances in glycolysis, achieving 100% theoretical yield and higher productivity (Bastian et al., 2011).
Combustion Study of 2-Methylbutanol :
- Studying the ignition delay times and flame speeds of 2-methylbutanol, a potential biofuel, contributes to understanding its combustion characteristics. This research is crucial for evaluating its suitability as an alternative fuel or blending component in combustion engines (Park et al., 2015).
Formation of N-Methylpyrrole-Terminated Polyisobutylene :
- The synthesis of N-methylpyrrole-terminated polyisobutylene (PIB) via quasiliving carbocationic polymerization has applications in material science. This research advances the development of polymers with specific end-group functionalities, valuable in various industrial applications (Storey et al., 2005).
Electron-pair Donors in Carbocationic Polymerization :
- Investigating the use of electron-pair donors in isobutylene polymerization leads to the preparation of living α,ω-bis(t-chloro)polyisobutylene. This research contributes to a better understanding of polymer synthesis mechanisms and the development of novel polymeric materials (Pratap & Heller, 1992).
Vibration Spectra and Rotational Isomerism in Chain Molecules :
- The study of vibration spectra and rotational isomerism in halogenoalkanes provides fundamental insights into the molecular behavior of similar compounds like 1-Chloro-2-methyl-thioisobutane. Understanding these properties is essential for applications in material science and chemistry (Ogawa et al., 1978).
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-2-methyl-2-methylsulfanylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClS/c1-5(2,4-6)7-3/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTPESZACJEEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19826-04-1 |
Source


|
| Record name | 1-chloro-2-methyl-2-(methylsulfanyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2834934.png)


![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)
![8-(azepan-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2834938.png)



![N-[[3-(3-Methylphenyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2834944.png)
![4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834945.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B2834947.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2834952.png)